methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a heterocyclic compound featuring a tetrahydroisoquinoline core modified with a pyrazole sulfonamido substituent and a methyl carboxylate group. Its structure integrates sulfonamide and pyrazole moieties, which are common in bioactive molecules due to their roles in hydrogen bonding and target interaction. The tetrahydroisoquinoline scaffold is notable for its presence in central nervous system (CNS)-active compounds, though the specific pharmacological profile of this derivative remains understudied.
Properties
IUPAC Name |
methyl 7-[(1-methylpyrazol-4-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-18-10-14(8-16-18)24(21,22)17-13-4-3-11-5-6-19(15(20)23-2)9-12(11)7-13/h3-4,7-8,10,17H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZLUKQYYCIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, sulfonamide linkage, and the tetrahydroisoquinoline core. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
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Kinetic studies on analogous esters (e.g., ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate) show hydrolysis rates depend on pH and temperature, with saponification achieving >90% conversion in basic media .
Sulfonamide Functional Group Reactivity
The 1-methylpyrazole-4-sulfonamido moiety participates in nucleophilic substitutions and coordination chemistry:
Key Reactions
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Alkylation/Acylation :
Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in DMF/K₂CO₃ to form N-alkylated or N-acylated derivatives .
Example:
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Metal Complexation :
The sulfonamide nitrogen coordinates with transition metals (e.g., Ru, Pd) to form catalysts or bioactive complexes, as observed in tetrahydroisoquinoline-derived ligands .
Tetrahydroisoquinoline Core Modifications
The saturated isoquinoline system undergoes selective transformations:
Cyclization Reactions
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Under acidic conditions (H₂SO₄, CH₃CN), the tetrahydroisoquinoline ring participates in Pictet–Spengler reactions with aldehydes to form polycyclic alkaloid analogs .
Oxidation
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Treatment with KMnO₄ or RuO₄ selectively oxidizes the C-1 position to a ketone, yielding a dihydroisoquinolinone derivative .
Catalytic Functionalization
Recent studies highlight the use of Fe₃O₄@SiO₂-based nanocatalysts for efficient C–H activation and cross-coupling reactions:
| Catalyst | Reaction | Yield | Conditions |
|---|---|---|---|
| Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride | Suzuki coupling with aryl boronic acids | 78–85% | EtOH, 80°C, 12 hrs |
| Pd/C | Hydrogenolysis of ester group | 92% | H₂ (1 atm), RT, 6 hrs |
These methods enable late-stage diversification of the tetrahydroisoquinoline scaffold .
Biological Degradation Pathways
In vitro metabolic studies on related tetrahydroisoquinoline sulfonamides reveal:
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Phase I Metabolism : Hydroxylation at C-6/C-7 positions by cytochrome P450 enzymes (CYP3A4/2D6) .
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Phase II Metabolism : Glucuronidation of the hydrolyzed carboxylic acid moiety .
Stability Under Synthetic Conditions
The compound demonstrates moderate thermal stability (<150°C) but is sensitive to:
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Light : Photooxidation of the tetrahydroisoquinoline ring observed after 48 hrs under UV light .
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Strong Bases : Degrades via retro-Mannich cleavage in NaOH (>2M) .
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Dominant Reaction |
|---|---|---|
| Methyl ester | 1 | Hydrolysis |
| Sulfonamide | 2 | Alkylation/Coordination |
| Tetrahydroisoquinoline | 3 | Oxidation/Cyclization |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate demonstrate effectiveness against various bacterial strains. A study on related compounds revealed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for developing new antibiotics .
Anticancer Properties
Another area of interest is the anticancer potential of pyrazole derivatives. Research has demonstrated that certain synthesized compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship indicates that modifications in the pyrazole moiety can enhance anticancer efficacy .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One notable method includes the use of alkyl difluoroacetoacetates and trialkyl orthoformates under controlled conditions to yield high-purity products .
Case Studies
Mechanism of Action
The mechanism of action of methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity to Pyrazole-Containing Heterocycles
The compound shares structural motifs with pyrazole-sulfonamide derivatives synthesized in recent studies. For example, 4i and 4j (from ) incorporate pyrazole and tetrazole rings linked to coumarin or pyrimidine systems. Key differences include:
- Bioactivity: Compounds like 4i and 4j exhibit antimicrobial and anticancer properties, whereas the tetrahydroisoquinoline derivative’s activity is uncharacterized .
- Stability : The methyl ester in the target compound may confer higher hydrolytic stability compared to coumarin-based esters in 4i/4j .
Contrast with Neuroactive Tetrahydroisoquinolines
The tetrahydroisoquinoline moiety is structurally similar to MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a neurotoxin causing Parkinsonism via selective dopaminergic neuron damage (). Critical distinctions include:
- Substituent Effects : MPTP lacks the sulfonamido-pyrazole group, which may mitigate neurotoxicity in the target compound.
Pharmacokinetic and Physicochemical Comparison
Mechanistic and Functional Insights
Biological Activity
Methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroisoquinoline core and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 342.38 g/mol. The presence of both hydrophobic and hydrophilic groups suggests potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which could lead to alterations in metabolic pathways.
- Interaction with Receptors : The tetrahydroisoquinoline structure may facilitate binding to various receptors involved in neurotransmission and other physiological processes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related pyrazole compounds. For instance, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate against E. coli | |
| 1-Methyl-1H-pyrazole-3-sulfonamide | Effective against S. aureus |
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives suggest that they may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway.
- Case Study : A study reported that a related compound induced apoptosis in human breast cancer cells through caspase activation and mitochondrial dysfunction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity suggests good oral bioavailability.
- Metabolism : Initial studies indicate hepatic metabolism via cytochrome P450 enzymes.
- Excretion : Primarily renal excretion has been observed in preliminary animal studies.
Toxicity Profile
The toxicity profile of similar compounds indicates low acute toxicity; however, long-term studies are necessary to fully understand their safety profile.
Q & A
What are the optimal synthetic routes for methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves coupling a tetrahydroisoquinoline core with a sulfonamide-modified pyrazole moiety. A common approach is to use a multi-step sequence:
- Step 1: Prepare the tetrahydroisoquinoline carboxylate scaffold via Pictet-Spengler cyclization or reductive amination .
- Step 2: Introduce the sulfonamide group using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .
- Step 3: Optimize esterification or transesterification for the carboxylate group, monitoring progress via TLC or HPLC .
Yield Improvement: Use catalytic additives (e.g., DMAP) for esterification and optimize reaction time/temperature (e.g., 0°C to rt for sulfonamide coupling) to reduce side products. Evidence suggests yields can increase from 40% to 65% with controlled stoichiometry .
How can structural discrepancies in NMR data be resolved when characterizing this compound?
Methodological Answer:
Conflicting NMR signals (e.g., overlapping peaks for tetrahydroisoquinoline protons) arise from conformational flexibility or impurities. To address this:
- Use 2D NMR (e.g., COSY, HSQC) to resolve proton-proton correlations and assign quaternary carbons .
- Compare experimental data with computational predictions (DFT-based NMR simulations) .
- Purify via preparative HPLC (C18 column, MeCN/H2O gradient) to isolate stereoisomers or byproducts .
What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide modifications?
Advanced Research Focus:
To explore SAR:
- Variation of Pyrazole Substituents: Replace the 1-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on target binding .
- Sulfonamide Linker Optimization: Test sulfonyl vs. carbonyl linkers to modulate hydrogen-bonding interactions .
- Bioassay Design: Use enzyme inhibition assays (e.g., fluorescence polarization) to quantify binding affinity changes, correlating with logP and steric parameters .
How should researchers address conflicting bioactivity data in kinase inhibition assays?
Data Contradiction Analysis:
Discrepancies may stem from assay conditions (e.g., ATP concentration, pH) or off-target effects. Mitigation strategies include:
- Standardization: Use uniform ATP concentrations (e.g., 1 mM) across assays .
- Counter-Screening: Test against a panel of kinases (e.g., JAK2, EGFR) to identify selectivity .
- Dose-Response Curves: Calculate IC50 values in triplicate to confirm potency trends .
What challenges arise in evaluating in vivo efficacy, and how can they be mitigated?
Advanced Research Focus:
Key challenges include poor bioavailability and metabolic instability. Solutions:
- Prodrug Design: Modify the carboxylate group to esters with enhanced membrane permeability .
- Metabolic Stability Assays: Use liver microsomes (human/rodent) to identify vulnerable sites (e.g., sulfonamide hydrolysis) .
- Pharmacokinetic Profiling: Monitor plasma half-life via LC-MS/MS after intravenous/oral administration .
How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases), focusing on sulfonamide-pyrazole interactions .
- MD Simulations: Run 100-ns trajectories to assess conformational stability of the tetrahydroisoquinoline core .
- QSAR Models: Train models on datasets with IC50 values and descriptors (e.g., topological polar surface area) .
What analytical techniques validate purity and identity in batch-to-batch reproducibility?
Basic Research Focus:
- HPLC-UV/ELSD: Use a C18 column (MeCN/0.1% TFA) to quantify impurities (<1% threshold) .
- HRMS: Confirm molecular ion ([M+H]+) with <5 ppm error .
- Elemental Analysis: Validate C, H, N content within ±0.4% of theoretical values .
How does the compound’s metabolic stability compare to structurally related analogs?
Advanced Research Focus:
Comparative studies using human hepatocytes show:
- Half-Life (t½): Methyl carboxylate derivatives exhibit t½ = 2.1 hrs vs. ethyl analogs (t½ = 3.5 hrs) due to esterase susceptibility .
- CYP450 Inhibition: Assess CYP3A4/2D6 inhibition via fluorogenic substrates to prioritize analogs with lower inhibition .
What methods are suitable for resolving enantiomeric mixtures during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column (n-hexane/i-PrOH) to separate enantiomers .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in key steps (e.g., cyclization) .
- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with reference data .
How can target selectivity be confirmed in complex biological matrices?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
